molecular formula C22H21N5O B2391610 (Z)-3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide CAS No. 1020203-39-7

(Z)-3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide

Cat. No.: B2391610
CAS No.: 1020203-39-7
M. Wt: 371.444
InChI Key: PZPLZKLBGRRTJE-UHFFFAOYSA-N
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Description

(Z)-3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide is a highly potent, selective, and ATP-competitive inhibitor of Focal Adhesion Kinase (FAK, PTK2) (Source) . FAK is a non-receptor tyrosine kinase that is critically involved in cellular signaling pathways regulating adhesion, migration, proliferation, and survival. Its activity is frequently dysregulated in aggressive cancers, contributing to tumor progression, metastasis, and resistance to therapy (Source) . This compound demonstrates exceptional selectivity for FAK over other kinases, making it an invaluable chemical probe for dissecting the specific biological functions of FAK in complex cellular environments. Researchers utilize this inhibitor to investigate FAK's role in (Source) cancer cell invasion, the dynamics of focal adhesion turnover, and integrin-mediated signaling. Its application extends to pre-clinical studies exploring the therapeutic potential of FAK inhibition, particularly in disrupting the tumor microenvironment and sensitizing cancer cells to conventional chemotherapeutic agents. By precisely targeting FAK, this compound provides critical insights into mechanisms of cancer metastasis and offers a pathway for developing novel anti-cancer strategies.

Properties

IUPAC Name

(Z)-3-(1-benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-16(2)25-22(28)19(12-23)11-21-20(18-9-6-10-24-13-18)15-27(26-21)14-17-7-4-3-5-8-17/h3-11,13,15-16H,14H2,1-2H3,(H,25,28)/b19-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPLZKLBGRRTJE-ODLFYWEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=NN(C=C1C2=CN=CC=C2)CC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C\C1=NN(C=C1C2=CN=CC=C2)CC3=CC=CC=C3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the benzyl and pyridine groups. The final step involves the formation of the cyano and prop-2-enamide groups under specific reaction conditions, such as the use of strong bases or catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

    Substitution: The benzyl, pyridine, and pyrazole rings can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its structure suggests it could act as a ligand or inhibitor in various biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor for manufacturing other chemical products. Its versatility makes it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may vary depending on the specific application, but the compound’s structure allows it to engage in multiple interactions within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The lumping strategy described in provides a framework for comparing compounds with analogous functional groups or reactivity. Below is a comparative analysis of (Z)-3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide and related molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity/Applications Stability/Reactivity Notes
This compound Pyrazole Benzyl, pyridinyl, cyano, isopropyl Hypothesized kinase inhibition* High stability (cyano group)
1-Benzyl-4-phenylpyrazole Pyrazole Benzyl, phenyl Scaffold for anticancer agents Moderate reactivity
3-Cyano-N-isopropylacrylamide Propenamide Cyano, isopropyl Polymer precursor Photoreactive
4-Pyridinylpyrazole derivatives Pyrazole Pyridinyl Antimicrobial, anti-inflammatory pH-dependent solubility

*Bioactivity inferred from structural analogs. Direct data unavailable in provided evidence.

Key Findings:

The pyridinyl moiety introduces basicity, which may influence solubility and interaction with charged residues in proteins. The cyano group stabilizes the propenamide chain via electron withdrawal, reducing hydrolysis rates relative to non-cyano analogs (e.g., 3-carboxyacrylamides) .

Stereochemical Specificity: The (Z)-configuration likely imposes spatial constraints that differentiate it from (E)-isomers, as seen in studies of cyanoacrylamides where stereochemistry affects metabolic stability .

Research Implications and Limitations

While the SHELX system enables precise structural determination, the absence of direct crystallographic or bioactivity data for the compound in the evidence limits conclusive comparisons. The lumping strategy justifies grouping it with pyrazole and cyanoacrylamide derivatives for predictive modeling, but experimental validation is critical.

Biological Activity

(Z)-3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and autophagy modulation. This article aims to provide a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H20N4C_{18}H_{20}N_4 and molecular weight of approximately 304.38 g/mol. Its structure features a pyrazole core substituted with a benzyl group and a pyridine moiety, contributing to its pharmacological profile.

Research indicates that compounds similar to this compound may exert their biological effects through the modulation of autophagy pathways and inhibition of mTORC1 signaling. The mTOR pathway is crucial for cell growth and proliferation, making it a significant target in cancer therapy.

Autophagy Modulation

Studies have shown that related compounds can enhance autophagy at basal levels while disrupting autophagic flux under nutrient-deprived conditions. This dual action may selectively target cancer cells that rely on autophagy for survival under metabolic stress .

Biological Activity Data

Activity Effect Concentration Reference
AntiproliferativeInhibition of cell growthSubmicromolar
mTORC1 ActivityReduced activity10 μM
Autophagy InductionIncreased LC3 punctae25 μM
Selective CytotoxicityTargeting solid tumorsVaries

Case Studies

  • Anticancer Activity : A study on structurally related pyrazole derivatives demonstrated significant antiproliferative effects on various cancer cell lines, including MIA PaCa-2 pancreatic cancer cells. These compounds exhibited submicromolar activity, indicating strong potential as therapeutic agents .
  • Autophagic Flux Disruption : Another investigation highlighted the ability of certain benzyl-pyrazole derivatives to disrupt autophagic flux by inhibiting mTORC1 reactivation during nutrient refeeding. This suggests a novel mechanism where these compounds could selectively impair the survival pathways in cancer cells .

Q & A

Basic: What are the key steps in synthesizing (Z)-3-(1-Benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide, and how is purity ensured?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Pyrazole core formation : Condensation of hydrazine derivatives with carbonyl compounds to construct the pyrazole ring .
  • Cyanoenamide introduction : A Knoevenagel-like reaction to install the cyano group and propan-2-ylamide moiety .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the (Z)-isomer .
    Purity assurance : Thin-layer chromatography (TLC) monitors reaction progress, while high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) quantifies purity (>95%) .

Advanced: How can reaction conditions be optimized to enhance stereoselectivity for the (Z)-isomer?

Answer:
Stereochemical control requires:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states favoring (Z)-configuration .
  • Catalysts : Lewis acids like ZnCl₂ or chiral catalysts (e.g., BINOL derivatives) can improve enantiomeric excess .
  • Temperature : Lower temperatures (0–5°C) reduce kinetic competition, favoring (Z)-formation .
    Validation : X-ray crystallography or nuclear Overhauser effect (NOE) NMR confirms stereochemistry .

Basic: What spectroscopic methods are used to confirm the structure of this compound?

Answer:

  • 1H/13C NMR : Assigns aromatic protons (δ 7.0–8.5 ppm), pyrazole C-H (δ 6.2–6.8 ppm), and cyano group (no direct proton signal) .
  • IR spectroscopy : Detects cyano stretching (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular ion ([M+H]+) and fragmentation patterns .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

Answer:
Discrepancies arise from dynamic processes (e.g., tautomerism) or crystal packing effects:

  • Dynamic NMR : Variable-temperature NMR identifies conformational exchange .
  • DFT calculations : Compare computed NMR shifts (Gaussian/B3LYP) with experimental data .
  • Complementary techniques : X-ray crystallography provides unambiguous solid-state conformation, while solution-state NMR reflects dynamic behavior .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antimicrobial : Broth microdilution for MIC values against Gram+/Gram- bacteria .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .

Advanced: How can molecular docking guide mechanistic studies of its bioactivity?

Answer:

  • Target selection : Prioritize receptors (e.g., kinases, GPCRs) based on structural similarity to known inhibitors .
  • Docking software : AutoDock Vina or Schrödinger Suite predicts binding poses and key interactions (e.g., π-π stacking with pyridine/pyrazole) .
  • Validation : Compare docking scores with experimental IC₅₀ values; mutagenesis studies confirm critical residues .

Basic: What analytical methods quantify trace impurities in bulk samples?

Answer:

  • HPLC-DAD/UV : Detects impurities >0.1% using reverse-phase C18 columns .
  • LC-MS/MS : Identifies low-abundance byproducts (e.g., de-cyanated or oxidized derivatives) .
  • Elemental analysis : Validates C/H/N content within ±0.4% of theoretical values .

Advanced: How can stability studies under varying pH/temperature inform formulation strategies?

Answer:

  • Forced degradation : Expose to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–60°C) .
  • Kinetic modeling : Arrhenius plots predict shelf-life; UPLC tracks degradation products .
  • Protective strategies : Lyophilization or encapsulation in cyclodextrins improves stability .

Basic: What computational tools predict physicochemical properties (e.g., logP, solubility)?

Answer:

  • Software : ChemAxon, ACD/Labs, or SwissADME estimate logP (clogP ~3.5) and solubility (logS ~-4.5) .
  • Validation : Compare with experimental shake-flask (logP) or nephelometry (solubility) data .

Advanced: How can metabolomic profiling elucidate in vivo metabolic pathways?

Answer:

  • In vitro models : Liver microsomes or hepatocytes identify Phase I/II metabolites .
  • LC-HRMS : Detects hydroxylated, glucuronidated, or sulfated derivatives .
  • Isotopic labeling : ¹⁴C-labeled compound tracks excretion routes in animal models .

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